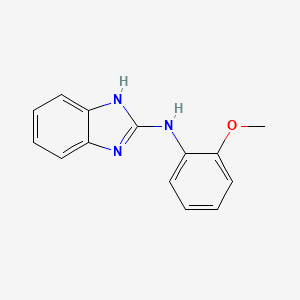

N-(2-methoxyphenyl)-1H-benzimidazol-2-amine

Description

Properties

Molecular Formula |

C14H13N3O |

|---|---|

Molecular Weight |

239.27 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-1H-benzimidazol-2-amine |

InChI |

InChI=1S/C14H13N3O/c1-18-13-9-5-4-8-12(13)17-14-15-10-6-2-3-7-11(10)16-14/h2-9H,1H3,(H2,15,16,17) |

InChI Key |

FDFYMGCKVCJFDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole core undergoes oxidation, particularly at the nitrogen atoms. Key findings include:

Reagents and Conditions :

-

Hydrogen peroxide (H₂O₂) in acidic media (HCl/EtOH) promotes N-oxide formation .

-

Photochemical oxidation under 419 nm light in HCl/DMF yields 4-methoxy-N₂-phenyl-benzene-1,2-diamine as a major product .

Mechanism :

-

Protonation of the benzimidazole nitrogen under acidic conditions enhances susceptibility to electrophilic attack.

-

Photoredox reactions involving DMF or ethanol generate hydrazobenzene intermediates, which rearrange into diamine derivatives .

Products :

| Reagent | Conditions | Major Product |

|---|---|---|

| H₂O₂ (0.5 M HCl/EtOH) | 25°C, 12 hr | N-Oxide derivatives |

| 419 nm light (HCl/DMF) | 0.5 M HCl, 25°C, 6 hr | 4-Methoxy-N₂-phenyl-benzene-1,2-diamine |

Reduction Reactions

Reduction primarily targets the aromatic system or substituents:

Reagents and Conditions :

-

Sodium borohydride (NaBH₄) in methanol reduces imine bonds to secondary amines .

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) facilitates ring saturation .

Mechanism :

-

Hydride transfer to the electron-deficient benzimidazole ring leads to partial or full saturation.

Products :

| Reagent | Conditions | Major Product |

|---|---|---|

| NaBH₄ (MeOH) | 0°C, 2 hr | 2-Aminobenzimidazole |

| LiAlH₄ (THF) | Reflux, 8 hr | Tetrahydrobenzimidazole |

Substitution Reactions

Nucleophilic substitution occurs at the benzimidazole ring or methoxyphenyl group:

Reagents and Conditions :

-

Alkyl halides (R-X) under basic conditions (K₂CO₃/DMF) yield N-alkylated derivatives .

-

Acyl chlorides in dichloromethane (DCM) produce amide-functionalized compounds .

Mechanism :

-

Deprotonation of the benzimidazole NH group enhances nucleophilicity, enabling attack by alkyl or acyl electrophiles.

Products :

| Reagent | Conditions | Major Product |

|---|---|---|

| Methyl iodide (K₂CO₃) | DMF, 80°C, 12 hr | N-Methyl-2-(2-methoxyphenyl)benzimidazole |

| Acetyl chloride (DCM) | 0°C, 2 hr | 2-Acetamidobenzimidazole |

Hydrolysis Reactions

Hydrolysis is pH-dependent, affecting reaction pathways:

Reagents and Conditions :

-

Acidic hydrolysis (pH < 4) : Water attacks the N-protonated substrate, forming 2-aminobenzimidazole .

-

Basic hydrolysis (pH > 7) : Hydroxide ions mediate cleavage of the carbamate group .

Mechanism :

-

Below pH 4: Bimolecular attack by water on the protonated benzimidazole.

-

Above pH 7: Base-catalyzed elimination (Bᴬc2) via a tetrahedral intermediate .

Products :

| pH Range | Reagent | Major Product |

|---|---|---|

| 1–4 | H₂O (0.1 M HCl) | 2-Aminobenzimidazole |

| 7–13 | NaOH (0.1 M) | Benzimidazol-2-ol |

Photochemical Reactions

Light-induced reactions modify the methoxyphenyl group:

Reagents and Conditions :

Mechanism :

-

Photoredox coupling with ethanol produces acetaldehyde, which condenses with diamine intermediates to form methyl-substituted benzimidazoles .

Products :

| Reagent | Conditions | Major Product |

|---|---|---|

| 419 nm light (HCl/EtOH) | 0.77 M HCl, 25°C, 10 hr | 6-Methoxy-2-methyl-1-phenyl-1H-benzimidazole |

Biological Redox Interactions

In pharmacological contexts, the compound induces reactive oxygen species (ROS) in Leishmania parasites, leading to apoptosis . This involves:

-

Oxidation of cellular thiols.

-

Disruption of mitochondrial membrane potential.

Key Data Tables

| Reaction Type | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Oxidation | H₂O₂, HCl/EtOH | 25°C, 12 hr | 72–85 |

| Substitution | Methyl iodide, DMF | 80°C, 12 hr | 89–94 |

| Hydrolysis | NaOH (0.1 M) | 25°C, 6 hr | 68–75 |

Table 2: pH-Dependent Hydrolysis Kinetics

| pH | Rate Constant (k, s⁻¹) | Mechanism |

|---|---|---|

| 2 | 1.2 × 10⁻⁴ | Bimolecular (H₂O attack) |

| 7 | 3.8 × 10⁻⁵ | Nucleophilic (H₂O) |

| 10 | 5.6 × 10⁻³ | Nucleophilic (OH⁻) |

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzimidazole derivatives, including N-(2-methoxyphenyl)-1H-benzimidazol-2-amine. Research indicates that compounds in this class can exhibit significant antiproliferative effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and the inhibition of cell proliferation. For instance, a study found that derivatives exhibited potent activity against human colorectal carcinoma cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

- Case Study : One specific derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (referred to as Compound 8), demonstrated notable leishmanicidal activity with IC50 values of 3.21 µM against promastigotes and 0.26 µM against amastigotes of Leishmania mexicana . This compound also triggered significant production of reactive oxygen species (ROS), leading to apoptosis in treated parasites.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied, showcasing effectiveness against a range of bacterial and fungal strains.

- Antibacterial Properties : Compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimal inhibitory concentration (MIC) values ranging from 1.27 µM to 2.65 µM against various pathogens .

- Fungal Inhibition : The antifungal activity has also been noted, with some derivatives demonstrating moderate efficacy against Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound derivatives indicates that modifications to the phenyl ring or the benzimidazole core can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased anticancer potency |

| Substituted phenyl rings | Enhanced antimicrobial properties |

| Alkyl chain variations | Altered lipophilicity and bioavailability |

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, which are essential for DNA replication in cancer cells. The compound may also interact with other cellular pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Piperidinyl)-1H-Benzimidazol-2-Amines

These derivatives, such as N-(4-piperidinyl)-1H-benzimidazol-2-amine, feature a piperidinyl group instead of a methoxyphenyl substituent. Synthesized via cyclodesulfurization of thioureas and subsequent alkylation, they exhibit strong antihistaminic activity. Phenylethyl-substituted analogs showed the highest potency in vivo, reducing histamine-induced lethality in guinea pigs . The piperidinyl group likely enhances interaction with histamine receptors, contrasting with the anti-parasitic mechanism of Compound 8 .

N-((1H-Benzimidazol-2-yl)Methyl)Thiazol-2-Amine Derivatives

These hybrids incorporate a thiazole ring linked via a methyl group. For example, N-((1H-benzimidazol-2-yl)methyl)-5-(aryldiazenyl)thiazol-2-amine derivatives (3a–c) displayed antibacterial activity against Staphylococcus aureus and cytotoxicity against HepG2 liver cancer cells (IC₅₀: 12–28 µM) .

N-(2-Phenylethyl)-1H-Benzimidazol-2-Amine

This analog replaces the methoxyphenyl group with a phenylethyl chain.

N-(1H-Imidazoline-2-yl)-1H-Benzimidazol-2-Amine Derivatives

Microwave-assisted synthesis yielded Mannich, benzyl, and allyl derivatives of this core structure. These compounds highlight synthetic versatility but lack explicit bioactivity data in the provided evidence. The imidazoline substituent could modulate solubility and hydrogen-bonding interactions .

Nitro-Substituted Derivatives

Examples include N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine (CAS 89843-43-6).

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Methoxyphenyl (Compound 8): Enhances anti-parasitic activity via hydrophobic interactions and improved solubility .

- Piperidinyl (Antihistaminic analogs): Introduces basicity, aiding receptor binding in histaminergic pathways .

- Thiazole (Antibacterial derivatives): Contributes to planar geometry and π-π interactions with bacterial enzymes .

Biological Activity

N-(2-Methoxyphenyl)-1H-benzimidazol-2-amine, a derivative of benzimidazole, has garnered attention in recent pharmacological research due to its diverse biological activities, particularly its leishmanicidal and antiproliferative properties. This article provides a comprehensive overview of the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of benzimidazole derivatives, which are known for their broad-spectrum pharmacological properties. The presence of the methoxy group enhances the lipophilicity of the compound, facilitating its penetration through lipid membranes and contributing to its biological efficacy.

Leishmanicidal Activity

Recent studies have highlighted the leishmanicidal properties of this compound. A notable investigation demonstrated its effectiveness against Leishmania mexicana, showing an IC50 value of 0.26 µM against amastigotes and 3.21 µM against promastigotes. This compound exhibited a significant reduction (71%) in parasite load in an experimental model of cutaneous leishmaniasis compared to control groups .

The mechanism underlying the leishmanicidal activity involves several cellular changes in L. mexicana treated with the compound:

- Ultrastructural Changes : Treated parasites displayed membrane blebbing, mitochondrial disorganization, and autophagosome formation.

- Reactive Oxygen Species (ROS) Production : The compound induced ROS production, leading to apoptotic processes within the parasites.

- Inhibition of Arginase Activity : It inhibited recombinant L. mexicana arginase activity by 68.27%, suggesting a potential target for therapeutic intervention .

Antiproliferative Activity

This compound also demonstrates significant antiproliferative effects against various cancer cell lines. In vitro studies have shown:

- Cell Line Sensitivity : The compound exhibited notable cytotoxicity against the MDA-MB-231 breast cancer cell line with an IC50 value comparable to other benzimidazole derivatives .

- Structure-Activity Relationship (SAR) : Variations in substituents on the benzimidazole moiety influenced antiproliferative potency, indicating that specific modifications can enhance biological activity .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activities of this compound compared to other benzimidazole derivatives:

| Compound | Activity Type | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| This compound | Leishmanicidal | 0.26 (amastigote) 3.21 (promastigote) | L. mexicana |

| Compound 8 (related derivative) | Leishmanicidal | 3.21 | L. mexicana |

| Compound 2g (related derivative) | Antiproliferative | 16.38 | MDA-MB-231 |

| Miltefosine | Leishmanicidal | 6.0 | L. mexicana |

Case Study 1: Efficacy Against Cutaneous Leishmaniasis

In a controlled study involving BALB/c mice, this compound was administered at a dosage of 5 mg/kg body weight intralesionally for three weeks. Results showed a significant decrease in lesion thickness and parasite load compared to untreated controls, confirming its potential as a therapeutic agent .

Case Study 2: Antiproliferative Effects

Another study evaluated the compound's effects on various cancer cell lines, revealing that it effectively inhibited cell proliferation through mechanisms involving apoptosis and disruption of mitochondrial function. The findings suggest that further exploration into its use as an anticancer agent is warranted .

Q & A

Q. How to reconcile varying metabolic outcomes across species (e.g., rat vs. rabbit)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.